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Introduction
Isocyanides, or isonitriles, are a fascinating class of organic compounds characterized by the –

N⁺≡C⁻ functional group. Isomeric to nitriles (–C≡N), their unique electronic structure, featuring

a formally divalent carbon atom with both nucleophilic and electrophilic character, imparts a rich

and diverse reactivity. This has made them invaluable building blocks in organic synthesis,

particularly in the construction of complex heterocyclic scaffolds and peptidomimetics. Despite

their utility, the history of isocyanides was for a long time hampered by one of their most

notorious properties: their incredibly powerful and often repulsive odor. This guide provides an

in-depth technical overview of the discovery, historical development, and key synthetic

methodologies related to this remarkable functional group.

A Serendipitous Discovery and the First Century of
Isocyanide Chemistry
The story of isocyanides begins with an accidental synthesis. In 1859, W. Lieke, while

attempting to prepare allyl cyanide by treating allyl iodide with silver cyanide, instead isolated a

substance with a "penetrating, extremely unpleasant odour" that could "foul up the air in a room

for several days."[1][2] This malodorous compound was the first synthesized isocyanide, allyl

isocyanide. The reaction proceeded via the nitrogen atom of the cyanide salt attacking the alkyl

halide, a departure from the expected carbon-alkylation.[1]
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For nearly a century that followed, isocyanide chemistry was only moderately investigated. The

classical syntheses were developed shortly after Lieke's discovery by A. Gautier and, most

notably, by August Wilhelm von Hofmann in 1867-1868.[1] Hofmann's method, known as the

carbylamine reaction or Hofmann isonitrile synthesis, involved the reaction of a primary amine

with chloroform and a strong base.[3] This reaction, which proceeds via a dichlorocarbene

intermediate, was so reliable for primary amines that it also became a chemical test for their

detection, distinguished by the formation of the foul-smelling isocyanide.[4]

Despite these synthetic advances, the challenging nature and potent smell of the few known

volatile isocyanides limited their exploration. It was not until 1950 that the first naturally

occurring isocyanide, Xanthocillin, was discovered in the mold Penicillium notatum.[1] This

discovery marked a turning point, revealing that nature had long harnessed the unique

properties of this functional group and signaling its potential biological importance.

Physical and Spectroscopic Properties
The physical properties of isocyanides are heavily influenced by the nature of the R-group.

Lower molecular weight alkyl isocyanides are typically colorless, volatile liquids with low boiling

points.[5] Their most defining characteristic is their powerful and deeply unpleasant smell.[2]

However, non-volatile derivatives, such as tosylmethyl isocyanide (TosMIC), are odorless

solids.[6]

Spectroscopically, isocyanides are readily identified by a strong and sharp absorption band in

their infrared (IR) spectra, corresponding to the N≡C stretching vibration. This band appears in

a relatively uncongested region of the spectrum, making it a reliable diagnostic peak.

Table 1: Physical Properties of Common Isocyanide
Compounds
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Compound Name Molecular Formula Boiling Point (°C) Density (g/mL)

Methyl Isocyanide CH₃NC 59-60 0.756

Ethyl Isocyanide C₂H₅NC 78-79[7] 0.738[8]

tert-Butyl Isocyanide C₅H₉N 91-92[1][9] 0.735[1]

Cyclohexyl Isocyanide C₇H₁₁N 173-176[3][10] 0.890[3]

Phenyl Isocyanide C₇H₅N 165-166 0.977

Table 2: Characteristic Infrared (IR) Absorption of the
Isocyanide Group

Functional Group Vibration
Frequency Range
(cm⁻¹)

Appearance

Isocyanide (-N⁺≡C⁻) N≡C Stretch 2165–2110[9] Strong, Sharp

Foundational Synthetic Methodologies and
Experimental Protocols
The development of robust synthetic routes was crucial to unlocking the potential of isocyanide

chemistry. The following sections detail the key historical methods.

Lieke's Synthesis (The Silver Cyanide Route)
The first synthesis of an isocyanide was achieved by the reaction of an alkyl halide with silver

cyanide.[1] In this reaction, the soft silver ion coordinates preferentially with the carbon atom of

the cyanide anion, leaving the harder nitrogen atom to act as the nucleophile, attacking the

alkyl halide.

Reaction:RI + AgCN → RNC + AgI[9]

Significance: This was the discovery reaction for isocyanides, though it is now of more

historical than practical interest due to the cost of silver cyanide and often modest yields.
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The Hofmann Isonitrile Synthesis (Carbylamine
Reaction)
Developed by A.W. Hofmann, this reaction became the classical method for preparing

isocyanides from primary amines.[3] It involves the generation of dichlorocarbene from

chloroform and a strong base, which then reacts with the primary amine.

Overall Reaction:RNH₂ + CHCl₃ + 3 NaOH → RNC + 3 NaCl + 3 H₂O[3]

Significance: This was the first general and reliable method for isocyanide synthesis and

serves as a definitive qualitative test for primary amines.[4]

The following modern procedure is adapted from Organic Syntheses and utilizes phase-

transfer catalysis to improve the efficiency and safety of the classical Hofmann reaction.[5]

Reagents:

tert-Butylamine (1.938 moles)

Chloroform (0.9833 mole)

Dichloromethane (300 mL)

Sodium Hydroxide (7.50 moles)

Water (300 mL)

Benzyltriethylammonium chloride (0.009 mole, phase-transfer catalyst)

Procedure:

Caution: This preparation should be conducted in an efficient fume hood due to the

obnoxious odor of the isocyanide product.

A 2-L, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a

pressure-equalizing dropping funnel is charged with 300 mL of water.
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Stirring is initiated, and 300 g (7.50 moles) of sodium hydroxide are added in portions to

maintain efficient stirring as the solution warms.

A mixture of 141.5 g (1.938 moles) of tert-butylamine, 117.5 g (0.9833 mole) of chloroform,

and 2 g (0.009 mole) of benzyltriethylammonium chloride in 300 mL of dichloromethane is

prepared and placed in the dropping funnel.

The amine/chloroform solution is added dropwise to the stirred, warm (ca. 45°C) sodium

hydroxide solution over a 30-minute period. The reaction mixture begins to reflux

immediately upon addition.

The reflux subsides within approximately 2 hours. Stirring is continued for an additional

hour to ensure the reaction goes to completion.

After cooling, the reaction mixture is diluted with 800 mL of ice and water. The organic

layer is separated.

The aqueous layer is extracted with 100 mL of dichloromethane.

The combined organic layers are washed successively with 100 mL of water and 100 mL

of saturated aqueous sodium chloride solution, then dried over anhydrous magnesium

sulfate.

The dichloromethane is removed by distillation at atmospheric pressure.

The residual liquid is fractionally distilled to yield pure tert-butyl isocyanide (boiling point

91-93°C). Yields are typically in the 66–73% range based on chloroform.[5]

Dehydration of Formamides
The most common, versatile, and widely used modern method for preparing isocyanides is the

dehydration of N-substituted formamides. This two-step procedure, popularized by Ivar Ugi,

first involves the formylation of a primary amine, followed by dehydration using a variety of

reagents.

Reaction:RNHC(O)H + Dehydrating Agent → RNC + H₂O
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Common Dehydrating Agents: Phosphorus oxychloride (POCl₃), phosgene (COCl₂),

diphosgene, triphosgene, and p-toluenesulfonyl chloride (TsCl) in the presence of a base like

pyridine or triethylamine.

Significance: This method is highly reliable and provides access to a vast array of

isocyanides with diverse functional groups, which was crucial for the development of

isocyanide-based multicomponent reactions.

The Rise of Multicomponent Reactions (MCRs)
The true value of isocyanides in synthetic chemistry was fully realized with the advent of

isocyanide-based multicomponent reactions (MCRs). These reactions allow for the construction

of complex molecules from three or more starting materials in a single, atom-economical step.

The Passerini Reaction (1921)
The first isocyanide-based MCR was discovered by Mario Passerini.[1] The Passerini three-

component reaction (P-3CR) combines an isocyanide, a carbonyl compound (aldehyde or

ketone), and a carboxylic acid to form an α-acyloxy amide.[10]

Significance: This reaction demonstrated the unique ability of isocyanides to facilitate

complex bond-forming cascades and opened the door to combinatorial chemistry

approaches.

The Ugi Reaction (1959)
The most significant breakthrough in isocyanide chemistry was the development of the Ugi

four-component reaction (U-4CR) by Ivar Ugi.[5] This remarkable one-pot reaction brings

together an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to

produce an α-acylamino amide.

Significance: The Ugi reaction is one of the most powerful tools in MCR chemistry. Its ability

to rapidly generate molecular diversity from a set of simple starting materials has had a

profound impact on medicinal chemistry and drug discovery for creating large libraries of

complex, drug-like molecules.[5]

Visualizing the Historical and Synthetic Landscape
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To better understand the relationships between key discoveries and synthetic strategies, the

following diagrams are provided.

19th Century 20th Century

1859
Lieke discovers
allyl isocyanide

1867-68
Hofmann develops

Carbylamine Reaction

  Early Synthesis 1921
Passerini discovers

3-component reaction

  Reactivity Exploration 1950
First natural isocyanide

(Xanthocillin) found

1959
Ugi discovers

4-component reaction

  Modern Era Begins

Click to download full resolution via product page

Caption: A timeline of major milestones in the history of isocyanide chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b097572?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Primary Amine,
Chloroform, NaOH(aq),

DCM, Catalyst

1. Add amine/CHCl3 solution
to NaOH(aq) at ~45°C

2. Stir under reflux
(~2-3 hours)

3. Quench with ice-water,
separate organic layer

4. Extract aqueous layer
with DCM

5. Wash combined organic layers,
dry over MgSO4

6. Distill to remove solvent,
then fractionally distill product

End: Pure Isocyanide

Click to download full resolution via product page

Caption: Experimental workflow for the Hofmann Isonitrile Synthesis.
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Starting Materials

Isocyanide (R-NC)

Primary Amine
(R-NH2)

 + CHCl3, Base
(Hofmann Reaction)

N-Alkyl Formamide
(R-NHCHO)

 Formylation

Alkyl Halide
(R-X)

 + AgCN
(Lieke Synthesis)

 - H2O
(e.g., POCl3, TsCl)
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Caption: Major synthetic pathways to isocyanide compounds.

Conclusion
From its serendipitous and foul-smelling origins, the field of isocyanide chemistry has evolved

into a cornerstone of modern organic synthesis. The initial challenges posed by their handling

were eventually overshadowed by the discovery of their immense synthetic potential. The

development of reliable synthetic methods, particularly the dehydration of formamides, paved

the way for the revolutionary discovery of the Passerini and Ugi multicomponent reactions. For

researchers in drug discovery and materials science, the isocyanide functional group continues

to be a powerful tool for the rapid and efficient construction of novel molecular architectures,

ensuring its relevance for decades to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b097572?utm_src=pdf-body-img
https://www.benchchem.com/product/b097572?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]

2. doubtnut.com [doubtnut.com]

3. Cyclohexyl isocyanide, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher
Scientific [fishersci.com]

4. tert-Butyl Isocyanide 7188-38-7 | TCI AMERICA [tcichemicals.com]

5. TERT-BUTYL ISOCYANIDE | 7188-38-7 [chemicalbook.com]

6. 36635-61-7 CAS MSDS (Tosylmethyl isocyanide) Melting Point Boiling Point Density CAS
Chemical Properties [chemicalbook.com]

7. ETHYL ISOCYANIDE CAS#: 624-79-3 [m.chemicalbook.com]

8. ETHYL ISOCYANIDE | 624-79-3 [amp.chemicalbook.com]

9. tert-Butyl isocyanide, 98% | Fisher Scientific [fishersci.ca]

10. Cyclohexyl isocyanide CAS 931-53-3 | 818151 [merckmillipore.com]

To cite this document: BenchChem. [The Discovery and Enduring Utility of Isocyanides: A
Technical History]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097572#discovery-and-history-of-isocyanide-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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